molecular formula C25H27ClFN3O2S B6526092 N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride CAS No. 1135225-17-0

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride

Cat. No.: B6526092
CAS No.: 1135225-17-0
M. Wt: 488.0 g/mol
InChI Key: VZBKRKDKGOYVCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole and naphthalene cores, followed by various functional group interconversions and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic systems and heteroatoms. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the benzothiazole could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the diethylamino group could make the compound basic, and the multiple aromatic rings could make it relatively nonpolar .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure and properties, and investigation of its biological activity .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2S.ClH/c1-4-28(5-2)12-13-29(25-27-21-11-10-19(26)16-23(21)32-25)24(30)20-14-17-8-6-7-9-18(17)15-22(20)31-3;/h6-11,14-16H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKRKDKGOYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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